5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole
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Overview
Description
5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of sulfonyl triazoles It is characterized by the presence of a triazole ring substituted with a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylbenzenesulfonyl)-1H-1,2,4-triazole
- 5-(4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
- 5-(4-methylbenzenesulfonyl)-1H-1,2,3-tetrazole
Uniqueness
5-(4-methylbenzenesulfonyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, the triazole ring provides a versatile platform for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
Properties
CAS No. |
14631-74-4 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2H-triazole |
InChI |
InChI=1S/C9H9N3O2S/c1-7-2-4-8(5-3-7)15(13,14)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) |
InChI Key |
NUGVAOOCQMHUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNN=C2 |
Purity |
95 |
Origin of Product |
United States |
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